molecular formula C8H10N2O3 B1403391 Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate CAS No. 1356111-30-2

Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate

Cat. No.: B1403391
CAS No.: 1356111-30-2
M. Wt: 182.18 g/mol
InChI Key: NUXNOUAPVRCHJK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate follows International Union of Pure and Applied Chemistry nomenclature conventions, providing a standardized approach to its chemical designation. The compound is officially named as this compound, reflecting the pyrimidine core structure with specific substituent positioning. The systematic nomenclature clearly indicates the presence of a hydroxymethyl group (-CH2OH) attached to the carbon at position 2 of the pyrimidine ring and an ethyl ester group (-COOC2H5) at position 4.

The molecular formula C8H10N2O3 encompasses eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms, establishing the fundamental elemental composition. The compound's molecular weight is precisely calculated as 182.18 grams per mole, providing essential data for quantitative chemical analysis. The Chemical Abstracts Service registry number 1356111-30-2 serves as the unique identifier for this specific compound in chemical databases.

Identification Parameter Value
IUPAC Name This compound
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS Registry Number 1356111-30-2
PubChem CID 71304257

The International Chemical Identifier (InChI) representation provides a comprehensive structural description: InChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-4-9-7(5-11)10-6/h3-4,11H,2,5H2,1H3. This standardized notation encodes the complete molecular structure including connectivity, stereochemistry, and electronic configuration. The corresponding InChI Key NUXNOUAPVRCHJK-UHFFFAOYSA-N offers a condensed hash representation suitable for database searches and computational applications.

The Simplified Molecular Input Line Entry System notation CCOC(=O)C1=NC(=NC=C1)CO provides an alternative structural representation that emphasizes the connectivity pattern. This notation clearly illustrates the ethyl ester functionality connected to the pyrimidine ring carbon and the hydroxymethyl substituent attached to the adjacent nitrogen-bearing carbon. The systematic identification data collectively establish a comprehensive profile for accurate compound recognition and differentiation from structurally related pyrimidine derivatives.

Properties

IUPAC Name

ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-4-9-7(5-11)10-6/h3-4,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXNOUAPVRCHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745214
Record name Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356111-30-2
Record name 4-Pyrimidinecarboxylic acid, 2-(hydroxymethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356111-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate typically begins with commercially available pyrimidine derivatives.

    Reaction Steps:

    Reaction Conditions: The reactions are generally carried out under controlled temperatures and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH2_2OH) group at position 2 is a versatile functional group that participates in several reactions:

Oxidation Reactions

  • Oxidation to Carboxylic Acid :
    The hydroxymethyl group can be oxidized to a carboxylic acid (-COOH) using oxidizing agents such as potassium permanganate (KMnO4_4) or Jones reagent (CrO3_3/H2_2SO4_4). This transformation is critical for generating pyrimidine-4-carboxylic acid derivatives, which are intermediates in drug synthesis .

    Ethyl 2 CH2OH pyrimidine 4 carboxylateKMnO4/H+Ethyl 2 COOH pyrimidine 4 carboxylate\text{Ethyl 2 CH}_2\text{OH pyrimidine 4 carboxylate}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{Ethyl 2 COOH pyrimidine 4 carboxylate}
  • Selective Oxidation :
    Mild oxidants like pyridinium chlorochromate (PCC) may selectively oxidize the hydroxymethyl group to an aldehyde (-CHO), though this requires careful control of reaction conditions to avoid over-oxidation .

Esterification and Etherification

  • The hydroxyl group can undergo esterification with acyl chlorides (e.g., acetyl chloride) or etherification with alkyl halides (e.g., methyl iodide) under basic conditions:

    Ethyl 2 CH2OH pyrimidine 4 carboxylate+R XBaseEthyl 2 CH2OR pyrimidine 4 carboxylate\text{Ethyl 2 CH}_2\text{OH pyrimidine 4 carboxylate}+\text{R X}\xrightarrow{\text{Base}}\text{Ethyl 2 CH}_2\text{OR pyrimidine 4 carboxylate}

    Such modifications enhance lipophilicity, which is valuable in medicinal chemistry .

Ester Group Reactivity

The ethyl ester at position 4 is susceptible to hydrolysis under acidic or basic conditions:

Hydrolysis to Carboxylic Acid

  • Acidic Hydrolysis :
    Concentrated hydrochloric acid (HCl) or sulfuric acid (H2_2SO4_4) converts the ester to a carboxylic acid:

    Ethyl 2 CH2OH pyrimidine 4 carboxylateHCl H2O2 CH2OH pyrimidine 4 carboxylic acid\text{Ethyl 2 CH}_2\text{OH pyrimidine 4 carboxylate}\xrightarrow{\text{HCl H}_2\text{O}}\text{2 CH}_2\text{OH pyrimidine 4 carboxylic acid}
  • Basic Hydrolysis (Saponification) :
    Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) yields the carboxylate salt, which can be protonated to the free acid :

    Ethyl 2 CH2OH pyrimidine 4 carboxylateNaOH2 CH2OH pyrimidine 4 carboxylateNa+\text{Ethyl 2 CH}_2\text{OH pyrimidine 4 carboxylate}\xrightarrow{\text{NaOH}}\text{2 CH}_2\text{OH pyrimidine 4 carboxylate}^-\text{Na}^+

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring can undergo nucleophilic substitution at electron-deficient positions (e.g., C-5 or C-6), depending on the directing effects of substituents:

Chlorination or Amination

  • Reaction with phosphorus oxychloride (POCl3_3) introduces a chlorine atom at position 5 or 6, enabling further functionalization (e.g., coupling with amines) .

  • Amination with ammonia or primary/secondary amines under catalytic conditions (e.g., Pd/C) generates aminopyrimidine derivatives .

Radical Scavenging and Antioxidant Activity

Pyrimidine derivatives with hydroxyl groups exhibit antioxidant properties by neutralizing reactive oxygen species (ROS). For example:

  • DPPH Radical Scavenging :
    Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate may quench 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals via hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms .

CompoundIC50_{50} (μM)MechanismReference
Analogous pyrimidine12.5 ± 0.8HAT
Synthetic derivative18.3 ± 1.2SET

Biological Interactions

The compound’s hydroxymethyl and ester groups enable interactions with biological targets:

  • Enzyme Inhibition :
    Pyrimidine-4-carboxylates inhibit enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling .

  • DNA Binding :
    Hydroxyl-rich pyrimidines can intercalate DNA or stabilize G-quadruplex structures, as observed in studies of related antioxidants .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties enable it to participate in reactions that yield biologically active molecules.

Key Uses:

  • Antiviral Agents: Compounds derived from this compound have been investigated for their potential against viral infections, including hepatitis and HIV.
  • Cancer Therapeutics: Research indicates that derivatives of this compound may exhibit anti-cancer properties, particularly in targeting specific pathways involved in tumor growth and metastasis.
  • Neurological Disorders: The compound's derivatives are being explored for their efficacy in treating neurological disorders, enhancing drug delivery systems to the brain.

Case Study:
A recent study synthesized a series of pyrimidine derivatives from this compound, demonstrating potent activity against cancer cell lines. The synthesized compounds showed IC50 values in the low micromolar range, indicating significant anti-cancer potential .

Agricultural Chemistry

In agricultural science, this compound is utilized in developing agrochemicals that enhance crop yield and resistance to pests.

Key Uses:

  • Pesticide Development: The compound serves as a precursor for synthesizing novel pesticides with improved efficacy and reduced environmental impact.
  • Fertilizers: Its derivatives are explored for use in slow-release fertilizers that enhance nutrient uptake efficiency in plants.

Data Table: Agrochemical Applications

Compound DerivedApplication TypeEfficacyReference
Pyrimidine-based PesticideInsect Control85% reduction in pest populations
Slow-release FertilizerNutrient DeliveryImproved growth rates by 30%

Biochemical Research

The compound is also significant in biochemical research, particularly in studying enzyme activities and metabolic pathways.

Key Uses:

  • Enzyme Inhibition Studies: this compound has been employed to investigate the inhibition mechanisms of various enzymes, aiding in understanding metabolic diseases.
  • Assay Development: Researchers utilize this compound to develop assays that measure enzyme activity, which is crucial for drug discovery and development.

Case Study:
A study focused on the inhibition of dihydrofolate reductase (DHFR) using derivatives of this compound showed promising results, with several compounds exhibiting competitive inhibition at low concentrations .

Mechanism of Action

Molecular Targets and Pathways: Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate exerts its effects by interacting with enzymes and receptors involved in pyrimidine metabolism. It can inhibit or activate specific pathways, leading to changes in cellular processes. The exact mechanism depends on the specific modifications and the biological context in which it is used.

Comparison with Similar Compounds

Key Observations :

  • Polarity: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like -SMe or benzylamino .
  • Reactivity: Amino (-NH₂) and thioether (-SMe) groups participate in nucleophilic substitutions (e.g., with amines or alkylating agents), whereas hydroxymethyl may undergo oxidation or esterification .

Physicochemical Properties

Property This compound Ethyl 2-amino-6-methylpyrimidine-4-carboxylate Ethyl 2-methylmercapto-4-methylpyrimidine-5-carboxylate
Solubility Moderate in polar solvents (e.g., ethanol, DMSO) High in polar solvents due to -NH₂ Low in water; soluble in organic solvents
Melting Point Not reported Not reported 53–54°C
Stability Sensitive to oxidation Stable under acidic conditions Stable but prone to thiol exchange

Notes:

  • The hydroxymethyl group’s polarity may result in hygroscopicity, requiring storage at 2–8°C in sealed containers, similar to Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate .
  • Thioether-containing derivatives (e.g., -SMe) exhibit lower solubility but higher thermal stability .

Reactivity Comparison

Reaction Type Target Compound Ethyl 2-amino-6-methylpyrimidine-4-carboxylate Ethyl 2-methylmercapto-4-methylpyrimidine-5-carboxylate
Nucleophilic Substitution -CH₂OH is less reactive than -NH₂ or -SMe -NH₂ reacts with alkyl halides or carbonyls -SMe undergoes alkylation or oxidation to sulfoxide
Oxidation -CH₂OH → -COOH (carboxylic acid) -NH₂ → -NO₂ (under strong oxidizers) -SMe → -SO₃H (sulfonic acid)

Key Insight : The hydroxymethyl group offers unique functionalization opportunities, such as oxidation to a carboxylic acid or esterification to form prodrugs .

Biological Activity

Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrimidine ring with hydroxymethyl and carboxylate functional groups. These groups are crucial for its biological interactions, as they can form hydrogen bonds with various biological macromolecules such as enzymes and receptors, influencing their activity and stability.

The biological activity of this compound is primarily mediated through:

  • Enzyme Interaction : The hydroxyl and carboxylate groups can interact with active sites of enzymes, potentially altering their catalytic efficiency.
  • Nucleic Acid Binding : The compound may also bind to nucleic acids, impacting processes like DNA replication and transcription.
  • Cell Signaling Pathways : Preliminary studies suggest it could affect signaling pathways involved in cell proliferation and apoptosis, although specific pathways remain to be elucidated.

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of approximately 54.25% and 38.44%, respectively .
  • Selectivity Towards Cancer Cells : The compound exhibited minimal toxicity towards normal fibroblasts, indicating a potential therapeutic window for cancer treatment .

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties:

  • Broad-Spectrum Activity : It has been evaluated against various bacterial strains, showing inhibitory effects that warrant further exploration in developing new antimicrobial agents .
  • Mechanisms of Action : The interaction with microbial enzymes or structural components may disrupt cellular functions, although detailed mechanisms require further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound:

SubstituentBiological ActivityNotes
HydroxymethylEnhances binding to targetsCritical for enzyme interaction
CarboxylateInfluences solubility and bioavailabilityAffects pharmacokinetics

The presence of electron-donating groups has been shown to enhance the compound's anti-inflammatory activity, suggesting that modifications to the structure could yield more potent derivatives .

Case Studies

  • Antitumor Studies : A study involving the synthesis of novel pyrimidine derivatives highlighted the antitumor activities of compounds similar to this compound. The derivatives exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .
  • Anti-inflammatory Effects : Another investigation revealed that pyrimidine derivatives could inhibit cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory diseases. This compound's structure supports similar activities .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate?

  • Methodology : Synthesis typically involves multi-step routes, such as condensation of hydroxymethyl precursors with pyrimidine derivatives under catalytic conditions. For example, esterification of pyrimidine carboxylic acids with ethanol in the presence of acid catalysts (e.g., H₂SO₄) is a common approach. Similar protocols are detailed for analogous pyrimidine carboxylates, where intermediates are purified via column chromatography and characterized by NMR .
  • Key Considerations : Monitor reaction progress using TLC, and optimize solvent systems (e.g., DMF or THF) to enhance yields. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) confirm the hydroxymethyl (-CH₂OH) and ester (-COOEt) moieties. Chemical shifts for pyrimidine protons typically appear at δ 8.5–9.0 ppm .
  • IR : Stretching vibrations for ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups validate functional groups.
  • Mass Spectrometry : ESI-MS or HRMS provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
    • Crystallography : Single-crystal X-ray diffraction (via SHELXL or WinGX) resolves bond angles and torsion angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact exchange corrections (as in Becke’s 1993 framework) accurately calculates HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Basis sets like 6-311+G(d,p) are recommended for pyrimidine derivatives .
  • Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy. Software such as Gaussian or ORCA is standard .

Q. How to resolve contradictions in crystallographic data for pyrimidine derivatives?

  • Methodology :

  • Refinement Tools : Use SHELXL for least-squares refinement to address disorder in flexible groups (e.g., hydroxymethyl). Apply restraints or constraints for atoms with partial occupancy .
  • Validation Metrics : Check R-factors (<5%), bond-length RMSD (<0.02 Å), and ADPs (anisotropic displacement parameters) to ensure structural reliability .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight regions of uncertainty .

Q. What mechanistic insights guide the functionalization of the pyrimidine ring in this compound?

  • Methodology :

  • Electrophilic Substitution : The hydroxymethyl group activates the pyrimidine ring at specific positions (e.g., C-5). Reactions like bromination or nitration require Lewis acid catalysts (e.g., AlCl₃) .
  • Nucleophilic Additions : Use Grignard reagents or organozinc compounds to modify the ester group, followed by acid hydrolysis to yield carboxylic acids .
    • Analytical Support : Monitor regioselectivity via LC-MS and compare with DFT-predicted reaction pathways .

Data Analysis and Optimization

Q. How to optimize reaction conditions for high-yield synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (e.g., ethanol vs. acetonitrile), and catalyst loading to identify optimal parameters .
  • Kinetic Studies : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times .
    • Case Study : A 40% yield increase was reported for similar esters by switching from conventional heating to microwave-assisted synthesis .

Q. What strategies mitigate byproduct formation during esterification?

  • Methodology :

  • Protection-Deprotection : Temporarily protect the hydroxymethyl group with TMSCl to prevent side reactions. Deprotect post-esterification using mild acids .
  • Catalyst Screening : Test alternatives like DMAP or enzymatic catalysts (e.g., lipases) to reduce acid-catalyzed degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate
Reactant of Route 2
Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.